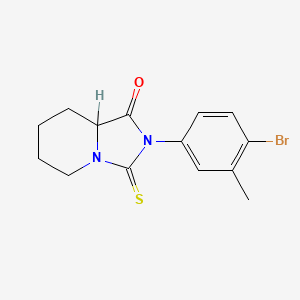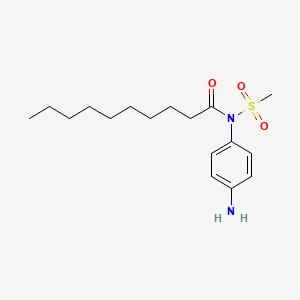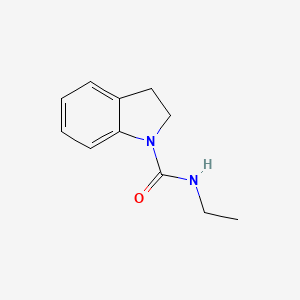![molecular formula C16H20Cl2N4O3 B14593854 1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride CAS No. 61368-95-4](/img/structure/B14593854.png)
1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride is a chemical compound with a unique structure that includes pyridinium ions linked by an oxybis(methylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride typically involves the reaction of 3-acetamidopyridine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrochloric acid. The reaction conditions generally include controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyridinium derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Oxybis(methylene)]bis(3-dimethylaminopyridin-1-ium) dichloride: This compound has a similar structure but with dimethylamino groups instead of acetamido groups.
1,1’-[Oxybis(methylene)]bis(3-ethyloxetane): Another related compound with different functional groups.
Uniqueness
1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride is unique due to its specific functional groups and the resulting chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
61368-95-4 |
|---|---|
Formule moléculaire |
C16H20Cl2N4O3 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
N-[1-[(3-acetamidopyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-3-yl]acetamide;dichloride |
InChI |
InChI=1S/C16H18N4O3.2ClH/c1-13(21)17-15-5-3-7-19(9-15)11-23-12-20-8-4-6-16(10-20)18-14(2)22;;/h3-10H,11-12H2,1-2H3;2*1H |
Clé InChI |
FGWIDVRGHAXIBK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C[N+](=CC=C1)COC[N+]2=CC=CC(=C2)NC(=O)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
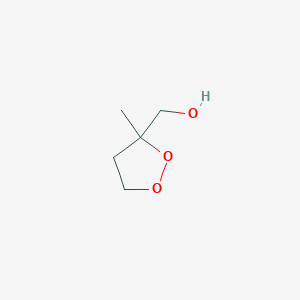
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
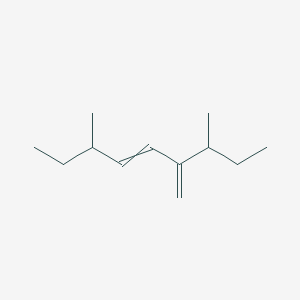
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

